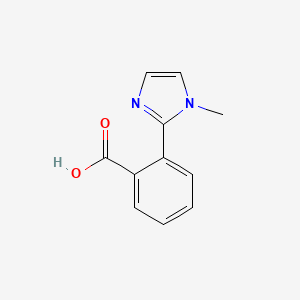

2-(1-methyl-1H-imidazol-2-yl)benzoic acid

Description

Properties

IUPAC Name |

2-(1-methylimidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLQWPGPXBFVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593387 | |

| Record name | 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-05-3 | |

| Record name | 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(1-methyl-1H-imidazol-2-yl)benzoic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid

Introduction

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a substituted imidazole ring linked to a benzoic acid moiety, makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. The imidazole core is a common motif in many biologically active molecules, while the carboxylic acid group provides a handle for further chemical modifications and can influence the pharmacokinetic properties of a drug candidate. This guide provides a detailed exploration of plausible synthetic pathways for this compound, designed for researchers, scientists, and drug development professionals. We will delve into two primary retrosynthetic approaches, offering step-by-step protocols and a comparative analysis to aid in the selection of the most suitable method for a given research objective.

Retrosynthetic Analysis

The synthesis of this compound can be approached from two main retrosynthetic strategies. The choice between these routes will depend on the availability of starting materials, desired scale, and tolerance for certain reaction conditions.

Caption: Workflow for the synthesis of 2-(1H-imidazol-2-yl)benzoic acid.

Experimental Protocol:

-

To a solution of 2-formylbenzoic acid (1 equivalent) in a mixture of ethanol and water, add an aqueous solution of glyoxal (40% w/w, 1.1 equivalents).

-

To this mixture, add a concentrated aqueous solution of ammonia (excess, e.g., 10 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

If precipitation is not sufficient, the pH can be adjusted to the isoelectric point of the product (around pH 4-5) with a dilute acid (e.g., 1M HCl) to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield 2-(1H-imidazol-2-yl)benzoic acid.

Step 2: N-methylation of 2-(1H-imidazol-2-yl)benzoic acid

The final step in this pathway is the selective methylation of the imidazole nitrogen. It is crucial to use conditions that favor N-methylation over esterification of the carboxylic acid. Using a base to deprotonate the imidazole nitrogen will facilitate the reaction with a methylating agent.

Experimental Protocol:

-

Suspend 2-(1H-imidazol-2-yl)benzoic acid (1 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 2.2 equivalents), to the suspension. The second equivalent of base is to deprotonate the carboxylic acid, forming the carboxylate salt.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to pH 4-5 to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Pathway II: N-Methylation Followed by C-C Bond Formation (Route B)

This more contemporary approach involves the synthesis of a N-methylated imidazole precursor, followed by a direct C-H arylation reaction with a benzoic acid derivative. This can be a more atom-economical and potentially higher-yielding route.

Step 1: Preparation of 1-methyl-1H-imidazole

1-methyl-1H-imidazole is a commercially available starting material. Its synthesis is straightforward and involves the methylation of imidazole.

Step 2: Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation has emerged as a powerful tool in organic synthesis, avoiding the need for pre-functionalized starting materials. [1]In this step, 1-methyl-1H-imidazole is directly coupled with 2-bromobenzoic acid in the presence of a palladium catalyst.

Caption: Workflow for the direct C-H arylation of 1-methyl-1H-imidazole.

Experimental Protocol:

-

In a reaction vessel, combine 2-bromobenzoic acid (1 equivalent), 1-methyl-1H-imidazole (1.5 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 10 mol%), and a base such as potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Add a high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMA).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 120-150 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to pH 4-5.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Comparative Analysis of Synthetic Routes

| Feature | Route A: C-C Bond Formation then N-Methylation | Route B: N-Methylation then C-C Bond Formation |

| Number of Steps | 2 | 1 (from commercially available starting materials) |

| Starting Materials | 2-formylbenzoic acid, glyoxal, ammonia, methyl iodide | 1-methyl-1H-imidazole, 2-bromobenzoic acid |

| Key Reaction | Radziszewski imidazole synthesis | Palladium-catalyzed direct C-H arylation |

| Potential Yield | Moderate | Potentially higher, but requires optimization |

| Scalability | Generally scalable | May require catalyst loading optimization for large scale |

| Atom Economy | Lower due to condensation reaction | Higher |

| Reagents/Catalysts | Basic reagents | Palladium catalyst, ligand |

| Challenges | Potential for side reactions in the condensation step; regioselectivity of N-methylation | Catalyst cost and optimization; harsh reaction conditions |

Characterization and Purification

The identity and purity of the final product, this compound, and its intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=N stretch of the imidazole ring.

-

Purification: Recrystallization is often a suitable method for obtaining highly pure solid material. If necessary, column chromatography on silica gel can be employed.

Safety Considerations

-

Methyl iodide is a toxic and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

-

Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

-

High-boiling aprotic solvents like DMF and DMA are harmful and should be used in a fume hood.

-

Strong acids and bases should be handled with appropriate PPE.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

Both synthetic pathways presented offer viable routes to this compound. Route A, utilizing the classical Radziszewski reaction, is a robust and well-established method for imidazole synthesis. However, it involves multiple steps and may have a lower overall yield. Route B, employing a modern palladium-catalyzed direct C-H arylation, is a more elegant and atom-economical approach. While it may require more optimization of the reaction conditions, it has the potential for higher efficiency and is more in line with contemporary synthetic strategies. The choice of synthesis will ultimately be guided by the specific needs and resources of the research laboratory.

References

- Ganguly, S., & Razdan, B. (2005). Synthesis of new 2-methylimidazole derivatives.

- Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816.

- Journal of Medicinal and Chemical Sciences. (2023).

- Wikipedia. (n.d.). 2-Methylimidazole.

- Ali, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

- Lee, K., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Bioorganic & Medicinal Chemistry, 54, 116568.

- ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL).

- Google Patents. (n.d.).

- Gervais, K., et al. (2007). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry, 72(2), 675-678.

- Topuzyan, V. O., et al. (2023). A New Method for the Synthesis of 2,3-Aryl-5-arylideneimidazol-4-ones Using N-Trimethylsilylimidazole.

- ResearchGate. (n.d.). Selected examples of coupling of 1‐methyl‐2‐formylpyrrole and 1,2‐dimethylimidazole with aryl bromides in DEC.

-

Google Patents. (n.d.). EP3619199B1 - Preparation of 2-(t[2][3][4]riazol-2-yl)-benzoic acid derivatives.

- ResearchGate. (n.d.). Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids.

- Organic Chemistry Portal. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid.

- ResearchGate. (n.d.). Synthesis of 2-Aroyl-1-methyl-1H-imidazoles Using Aryl Carboxylic Acids.

- Semantic Scholar. (2023).

- Li, X., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. RSC Advances, 10(21), 12435-12439.

- MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.

- International Journal of Advanced Research in Science, Communication and Technology. (2025).

- ResearchGate. (n.d.). (PDF) 4-(Imidazol-1-yl)benzoic acid.

- ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry.

- ResearchGate. (2018). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the heterocyclic compound 2-(1-methyl-1H-imidazol-2-yl)benzoic acid. In the absence of extensive publicly available experimental spectra for this specific molecule, this document establishes a predictive and methodological guide based on first principles of spectroscopy and data from structurally analogous compounds. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret spectroscopic data for novel heterocyclic entities. The guide details the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy.

Introduction: Molecular Structure and Expected Physicochemical Properties

This compound is a molecule of interest in medicinal chemistry and materials science due to the combination of a carboxylic acid group, a benzene ring, and a substituted imidazole ring. The imidazole moiety is a common feature in many biologically active compounds.[1] The molecule's structure, featuring both a hydrogen bond donor (carboxylic acid) and acceptor sites (imidazole nitrogens), suggests potential for diverse intermolecular interactions.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental data for the title compound is scarce, we can predict the salient features of its ¹H and ¹³C NMR spectra based on established chemical shift principles and data from related structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the imidazole ring protons, and the N-methyl protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | Acidic protons are highly deshielded and often exchange, leading to a broad singlet. |

| Benzoic Acid Aromatic (Ar-H) | 7.2 - 8.2 | Multiplets | 4H | Protons on the benzene ring will appear as a complex set of multiplets due to spin-spin coupling. The proton ortho to the carboxylic acid may be further downfield. |

| Imidazole Ring (Im-H) | 7.0 - 7.5 | Doublets or Singlets | 2H | The two protons on the imidazole ring will appear in the aromatic region. Their exact shifts and coupling will depend on the electronic environment. |

| N-Methyl (-CH₃) | 3.7 - 4.0 | Singlet | 3H | The methyl group attached to the nitrogen of the imidazole ring is expected to be a sharp singlet in this region. |

Note: These are estimated values. Actual shifts can be influenced by solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number and electronic environment of all carbon atoms in the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (C=O) | 165 - 175 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[2] |

| Imidazole (C=N) | 140 - 150 | The carbon atom of the imidazole ring situated between the two nitrogen atoms is significantly deshielded. |

| Aromatic/Imidazole (C-H, C-C) | 115 - 140 | The remaining carbons of the benzene and imidazole rings will resonate in this range. Specific assignments would require 2D NMR techniques. |

| N-Methyl (-CH₃) | 30 - 40 | The N-methyl carbon is expected in the upfield region, typical for sp³ hybridized carbons attached to a heteroatom. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the complex aromatic region.[3]

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal.

Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through fragmentation analysis.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The empirical formula for this compound is C₁₁H₁₀N₂O₂. The calculated molecular weight is approximately 202.21 g/mol .[4] A high-resolution mass spectrometer (HRMS) would be able to confirm the elemental composition.

-

Key Fragmentation Pathways: Electron impact (EI) or electrospray ionization (ESI) would likely lead to characteristic fragments. A primary fragmentation would be the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da). Another likely fragmentation is the cleavage of the bond between the benzoic acid and imidazole rings.

Figure 2: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for MS Data Acquisition

Objective: To determine the accurate mass and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with ESI or EI ionization source, coupled with a suitable analyzer (e.g., Time-of-Flight (TOF) or Orbitrap for high resolution).

Procedure:

-

Sample Preparation:

-

For ESI: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

For EI: No special preparation is needed if using a direct insertion probe.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For tandem MS (MS/MS), select the molecular ion (m/z 202) and subject it to collision-induced dissociation (CID) to observe the daughter ions.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions. Compare the observed accurate mass with the calculated mass to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by the following key absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Appearance |

| Carboxylic Acid O-H | 2500 - 3300 | Stretching | Very broad |

| Aromatic C-H | 3000 - 3100 | Stretching | Sharp, medium |

| Carbonyl C=O | 1680 - 1720 | Stretching | Strong, sharp |

| Aromatic C=C | 1450 - 1600 | Stretching | Medium to strong |

| C-O | 1210 - 1320 | Stretching | Medium |

| C-N | 1000 - 1250 | Stretching | Medium |

The very broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[5] The C=O stretch is also a very strong and easily identifiable peak.

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of air (or the empty ATR crystal) should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

Predicted UV-Vis Spectrum

Given the presence of both a benzene ring and an imidazole ring, this compound is expected to have strong UV absorption. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions within the aromatic systems. The position of the maximum absorption wavelength (λmax) can be influenced by the solvent polarity. For similar benzimidazole structures, λmax values have been observed around 245 nm.[6]

Experimental Protocol for UV-Vis Data Acquisition

Objective: To determine the absorption maxima and molar absorptivity.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen such that the maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0).

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Fill another cuvette with the sample solution and place it in the sample holder.

-

Scan the absorbance from approximately 200 nm to 400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

This guide outlines a comprehensive, multi-technique approach for the complete spectroscopic characterization of this compound. By combining predictive analysis with established, robust experimental protocols for NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently elucidate the structure and properties of this and other novel heterocyclic compounds. The integration of these techniques provides a self-validating system, ensuring the scientific integrity of the structural assignment.

References

-

Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. Retrieved from [Link]

-

Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Physicochemical Properties of Imidazole. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 2-(1H-Imidazol-1-ylmethyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization and Synthetic Strategy of 2-(1-methyl-1H-imidazol-2-yl)benzoic Acid: A Compound of Interest for Drug Discovery

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the novel heterocyclic compound, 2-(1-methyl-1H-imidazol-2-yl)benzoic acid. While direct experimental data for this specific molecule is not extensively published, its structure represents a compelling fusion of two pharmacologically significant moieties: the N-methylated imidazole ring and the benzoic acid scaffold. Imidazole derivatives are integral to numerous therapeutic agents, valued for their diverse biological activities, including anticancer, antifungal, and antihistaminic properties.[1] Similarly, the benzoic acid group serves as a critical pharmacophore and a versatile synthetic handle.[2] This guide, therefore, outlines a strategic approach to the synthesis, purification, and comprehensive characterization of this target compound. We present a proposed synthetic pathway with detailed, field-proven protocols and a self-validating analytical workflow designed to ensure structural integrity and purity. The insights herein are grounded in established chemical principles and draw parallels from structurally related molecules to provide a robust framework for its investigation and potential application in medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

The unique architecture of this compound, featuring a direct carbon-carbon bond between the imidazole and phenyl rings, suggests specific steric and electronic properties. The ortho-positioning of the carboxylic acid relative to the imidazole substituent is expected to influence intramolecular hydrogen bonding, conformation, and ultimately, its interaction with biological targets.

Chemical Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₀N₂O₂

-

Molecular Weight: 202.21 g/mol

Predicted Physicochemical Data

Quantitative data for this specific molecule is not widely available. The following table summarizes key physicochemical properties predicted through computational modeling and comparison with structurally similar compounds. These values provide a baseline for experimental design, such as solvent selection for synthesis and purification.

| Property | Predicted Value / Information | Rationale & Significance |

| Molecular Weight | 202.21 g/mol | Confirmed via formula. Essential for all stoichiometric calculations and mass spectrometry. |

| logP (Octanol/Water) | 1.5 - 2.5 (Estimated) | Indicates moderate lipophilicity, suggesting potential for membrane permeability. A key parameter in drug design (Lipinski's Rule of Five). |

| pKa (Acidic) | 3.5 - 4.5 (Estimated) | Associated with the carboxylic acid proton. Crucial for understanding ionization state at physiological pH, affecting solubility and receptor binding. |

| pKa (Basic) | 5.5 - 6.5 (Estimated) | Associated with the imidazole ring nitrogen. Influences hydrogen bonding capabilities and interactions with biological macromolecules. |

| Hydrogen Bond Donors | 1 (Carboxylic Acid OH) | Key for specific interactions with target proteins. |

| Hydrogen Bond Acceptors | 3 (Carboxyl Os, Imidazole N) | Provides multiple points for hydrogen bonding, enhancing binding affinity. |

| Polar Surface Area | ~60 Ų (Estimated) | Affects transport properties and is a predictor of cell permeability. |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be efficiently approached via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely employed in the pharmaceutical industry for its reliability, functional group tolerance, and high yields in constructing C-C bonds between aromatic rings.

The proposed disconnection strategy involves coupling commercially available 2-bromobenzoic acid (or its ester derivative) with a suitable organoboron reagent derived from 1-methyl-1H-imidazole.

Caption: Proposed two-step synthesis of the target compound via borylation and Suzuki coupling.

Detailed Experimental Protocol: Suzuki Coupling & Saponification

This protocol is designed as a self-validating system, where successful synthesis of the intermediate ester in Step 1 is a prerequisite for proceeding to the final hydrolysis.

Step 1: Synthesis of Methyl 2-(1-methyl-1H-imidazol-2-yl)benzoate (Intermediate)

-

Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-bromobenzoate (1.0 eq), 1-methyl-1H-imidazol-2-ylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

-

Expertise & Experience: Using the methyl ester of 2-bromobenzoic acid instead of the free acid prevents undesirable side reactions where the acid proton can interfere with the catalytic cycle. A slight excess of the boronic acid ensures complete consumption of the starting halide.

-

-

Solvent Addition & Degassing: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water. Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.

-

Causality: Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, quenching the reaction. The DME/water system is effective for dissolving both the organic and inorganic reagents.

-

-

Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Trustworthiness: The bright yellow color of the catalyst should be visible. A change to a black or grey suspension (palladium black) indicates catalyst decomposition and a likely failed reaction.

-

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ester intermediate.

Step 2: Saponification to this compound (Final Product)

-

Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of methanol and water. Add an excess of sodium hydroxide (3-5 eq) and stir at 50-60 °C for 2-4 hours.

-

Acidification: Cool the mixture in an ice bath and slowly acidify with 1M HCl until the pH is approximately 4-5. A precipitate should form.

-

Causality: The target molecule is a zwitterionic compound but will precipitate out of the aqueous solution at its isoelectric point as the less soluble neutral form.

-

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold diethyl ether to remove any remaining organic impurities.

-

Drying: Dry the product under high vacuum to obtain the final this compound.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the newly synthesized compound is paramount. The following multi-technique workflow ensures a comprehensive and trustworthy characterization.

Caption: A comprehensive workflow for the analytical validation of the final product.

Spectroscopic and Chromatographic Protocols

-

¹H NMR Spectroscopy:

-

Protocol: Dissolve ~5-10 mg of the sample in DMSO-d₆.

-

Expected Signals: Look for characteristic peaks in the aromatic region (7-8 ppm) corresponding to the benzoic acid protons. Signals for the imidazole ring protons should appear, as well as a distinct singlet around 3.5-4.0 ppm for the N-methyl group. A broad singlet at high chemical shift (>10 ppm) corresponding to the carboxylic acid proton should also be present.

-

-

¹³C NMR Spectroscopy:

-

Protocol: Use the same sample as for ¹H NMR.

-

Expected Signals: The spectrum should show the expected number of carbon signals, including a peak for the carbonyl carbon of the carboxylic acid (~165-175 ppm) and the N-methyl carbon (~35 ppm).

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Protocol: Analyze a dilute solution of the sample via ESI+ to observe the [M+H]⁺ ion.

-

Expected Result: The measured m/z should correspond to the calculated exact mass of C₁₁H₁₁N₂O₂⁺ (203.0815), confirming the molecular formula.[3]

-

-

FT-IR Spectroscopy:

-

Protocol: Analyze the solid sample using an ATR-FTIR spectrometer.

-

Expected Peaks: A very broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹. A sharp C=O stretch around 1700 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Protocol: Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).

-

Expected Result: A single major peak, demonstrating the purity of the compound, which should ideally be >95% for use in biological assays.

-

Potential Applications in Drug Discovery

The imidazole moiety is a well-established pharmacophore present in numerous approved drugs.[1][4] Its ability to coordinate with metal ions in metalloenzymes and to act as a proton shuttle makes it a versatile component in drug design. The combination with a benzoic acid scaffold, a known structural motif in kinase inhibitors and other therapeutic agents, suggests several promising avenues for investigation.

-

Kinase Inhibition: Many kinase inhibitors utilize heterocyclic cores to interact with the hinge region of the ATP-binding pocket. The structure of this compound could be explored as a novel scaffold for inhibitors of kinases implicated in cancer, such as FLT3.[5]

-

Metalloenzyme Inhibition: The nitrogen atoms of the imidazole ring are excellent metal chelators. This compound could be screened against metalloenzymes where chelation of the active site metal ion leads to inhibition.

-

Coordination Chemistry and Materials Science: Carboxylic acids with nitrogen-containing heterocycles are valuable ligands for constructing metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.[6][7]

Future work should focus on screening this compound against a panel of relevant biological targets to validate these hypotheses and uncover its therapeutic potential.

References

-

Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

2-(2-methyl-1h-imidazol-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

2-(1H-Imidazol-1-ylmethyl)benzoic acid. (n.d.). Sigma-Aldrich. Retrieved from [Link]

-

Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. Retrieved from [Link]

-

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Benzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (2021). ResearchGate. Retrieved from [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar. Retrieved from [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. Retrieved from [Link]

-

Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). (n.d.). ResearchGate. Retrieved from [Link]

-

mass spectrometry (LC-MS) profiling of the dehydrated Allium sativ. (n.d.). La Clinica Terapeutica. Retrieved from [Link]

-

Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. (2023). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation. (2011). PubMed. Retrieved from [Link]

-

Benzoic acid, 2-hydroxy-, 1-methylethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative. (2025). ResearchGate. Retrieved from [Link]

-

1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 2-(2-methyl-1h-imidazol-1-yl)benzoic acid (C11H10N2O2) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Prospective Crystal Structure of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is a cornerstone of understanding a molecule's behavior. This guide addresses the structural characterization of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid , a molecule of significant interest due to its constituent imidazole and benzoic acid moieties, which are prevalent in numerous bioactive compounds and functional materials.

A comprehensive search of the existing scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not yet been publicly reported. This document, therefore, serves a dual purpose: firstly, to provide a predictive analysis of its likely crystallographic features based on the established principles of physical organic chemistry and the known structures of closely related analogues; and secondly, to offer a robust, field-proven methodological framework for its synthesis, crystallization, and ultimate structural elucidation via single-crystal X-ray diffraction. This guide is structured to empower researchers to bridge this knowledge gap.

Molecular Architecture and Predicted Conformation

The molecule this compound is composed of a benzoic acid ring and a 1-methyl-1H-imidazole ring linked by a carbon-carbon single bond. The inherent steric hindrance between the carboxylic acid group on the C2 position of the benzene ring and the N-methylated imidazole ring is expected to be a dominant factor in its conformational preference. Unlike its 4-substituted isomer, where the imidazole and benzoic acid rings might be more coplanar[1], the ortho-substitution in the target molecule will likely force a significant dihedral angle between the two aromatic systems. This twisted conformation is a critical feature, as it will govern the molecule's electronic properties and its ability to participate in intermolecular interactions.

Based on analogous structures, such as 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid where a methylene spacer allows for a dihedral angle of 78.04(10)° between the ring systems[2][3][4], we can anticipate a similarly non-planar arrangement in our target molecule.

Supramolecular Assembly: A Predictive Outlook on Intermolecular Interactions

The crystal packing of this compound will be dictated by a hierarchy of non-covalent interactions. The primary and most influential of these will be hydrogen bonding involving the carboxylic acid group.

The Carboxylic Acid Dimer: A High-Probability Motif

Carboxylic acids in the solid state have a strong propensity to form centrosymmetric hydrogen-bonded dimers. It is highly probable that this compound will exhibit this classic supramolecular synthon, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a second molecule, and vice versa.

Alternative Hydrogen Bonding Scenarios

While the carboxylic acid dimer is the most likely primary interaction, the presence of the imidazole ring introduces other possibilities. The unprotonated nitrogen atom (N3) of the imidazole ring is a potential hydrogen bond acceptor. Therefore, a competing hydrogen bonding motif could be an O—H⋯N interaction between the carboxylic acid of one molecule and the imidazole nitrogen of another, which has been observed in related structures[5][6]. This would lead to the formation of infinite chains or more complex networks within the crystal lattice.

Weaker Intermolecular Forces

Beyond the strong hydrogen bonds, the crystal packing will be consolidated by a network of weaker interactions:

-

C—H⋯O interactions: The aromatic C-H bonds of both the benzene and imidazole rings can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid.

-

π–π stacking: The aromatic rings may engage in offset face-to-face or edge-to-face π–π stacking interactions, contributing to the overall stability of the crystal lattice. The non-planar nature of the molecule will likely favor offset stacking arrangements.

The interplay of these forces will determine the final, most thermodynamically stable crystal packing arrangement.

A Practical Guide to Elucidating the Crystal Structure

The following sections provide a detailed, self-validating experimental workflow for the synthesis, crystallization, and structural analysis of this compound.

Synthesis Protocol

The synthesis of N-aryl imidazoles can often be achieved through Ullmann-type condensation reactions[7]. However, a more direct route for this specific molecule would likely involve a Suzuki or a similar cross-coupling reaction. A plausible synthetic route is outlined below.

Objective: To synthesize this compound via a Suzuki coupling reaction.

Materials:

-

Methyl 2-bromobenzoate

-

2-(Tributylstannyl)-1-methylimidazole or 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Step-by-Step Procedure:

-

Coupling Reaction:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate (1 equivalent), the imidazole boronic ester or stannane derivative (1.1 equivalents), and sodium carbonate (2 equivalents).

-

Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst (0.02-0.05 equivalents) to the reaction mixture.

-

Heat the reaction to reflux (typically 90-110 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification of the Ester Intermediate:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure methyl 2-(1-methyl-1H-imidazol-2-yl)benzoate.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M).

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the ester by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted ester.

-

Carefully acidify the aqueous layer with hydrochloric acid (e.g., 2 M) to a pH of approximately 4-5, at which point the product should precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Crystallization Workflow

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach is crucial for success.

Objective: To grow single crystals of this compound.

Recommended Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or ethyl acetate) to near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Temperature Gradient (Slow Cooling): Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.

Causality Behind Solvent Choice: The choice of solvent is critical. Solvents that engage in strong hydrogen bonding with the carboxylic acid may inhibit the formation of the desired intermolecular interactions needed for crystallization. A solvent of intermediate polarity is often a good starting point.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the following workflow is employed for data collection and structure solution.

Visualization of Predicted Structures and Workflows

To aid in the conceptualization of the molecular and supramolecular structures, as well as the experimental processes, the following diagrams are provided.

Molecular and Supramolecular Diagrams

Caption: Predicted molecular structure of this compound.

Caption: Predicted primary intermolecular hydrogen bonding motifs.

Experimental Workflow Diagram

Caption: Workflow for the determination of the crystal structure.

Tabulated Summary of Predicted Crystallographic Data

While the precise unit cell parameters and space group cannot be known without experimental data, we can anticipate the types of data that will be obtained. The following table serves as a template for the expected crystallographic data summary.

| Parameter | Anticipated Value/Information | Rationale/Significance |

| Chemical Formula | C₁₁H₁₀N₂O₂ | Defines the elemental composition. |

| Formula Weight | 202.21 g/mol | Derived from the chemical formula. |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | e.g., P2₁/c, C2/c, P-1, Pbca | Centrosymmetric space groups are common for achiral molecules that form hydrogen-bonded dimers. |

| Z | 2, 4, or 8 | Number of molecules in the unit cell. |

| Key Bond Lengths | C=O (~1.22 Å), C-O (~1.31 Å) | Characteristic of a carboxylic acid group. |

| Key Bond Angles | C-C-O (~120°) | Reflects the sp² hybridization of the carboxyl carbon. |

| Dihedral Angle | 40-80° (Benzene-Imidazole) | A significant twist is expected due to steric hindrance. |

| Hydrogen Bonds | O-H···O (D-A ~2.6 Å) or O-H···N (D-A ~2.7 Å) | Defines the primary supramolecular assembly. |

Conclusion and Future Directions

This guide provides a comprehensive, predictive, and methodological framework for understanding and determining the crystal structure of this compound. While the definitive structure awaits experimental elucidation, the principles and protocols outlined herein offer a clear and scientifically rigorous path forward. The determination of this crystal structure will be a valuable contribution to the field, providing crucial insights into the solid-state properties of this versatile molecule and enabling its rational application in the design of novel pharmaceuticals and functional materials. The resulting crystallographic information file (CIF) will be an essential dataset for computational chemists and drug designers to perform molecular docking studies and to understand its potential biological interactions.

References

-

Ali, A., Muslim, M., Kamaal, S., Ahmed, A., Ahmad, M., Shahid, M., Khan, J. A., Dege, N., Javed, S., & Mashrai, A. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 755–758. [Link]

-

(Reference for O-H···N hydrogen bonds in a related imidazole derivative) Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1237. [Link]

-

Ali, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. ResearchGate. [Link]

-

(Reference for crystal structure of a related imidazole derivative) 2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 5), o2044-o2046. [Link]

-

(Turkish academic database entry for the benzimidazole derivative) Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzumidazol-1-yl)-methyl]benzoic acid. AVESİS. [Link]

-

(Reference for a para-substituted imidazole derivative) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 589-595. [Link]

Sources

- 1. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzumidazol-1-yl)-methyl]benzoic acid | AVESİS [avesis.omu.edu.tr]

- 5. Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-(1-methyl-1H-imidazol-2-yl)benzoic acid: Synthesis, Characterization, and Applications

Executive Summary: This document provides a comprehensive technical overview of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The guide details the molecule's physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, outlines methods for its analytical characterization, and discusses its potential therapeutic and industrial applications. The unique structural arrangement, featuring a benzoic acid moiety connected to a methylated imidazole ring, positions it as a versatile scaffold for drug discovery and the development of functional materials.

Introduction

Imidazole is a five-membered aromatic heterocycle that serves as a fundamental building block in a vast array of biologically active molecules, including the amino acid histidine and blockbuster drugs.[1][2][3] Its ability to participate in hydrogen bonding and act as a ligand for metal ions makes it a privileged structure in medicinal chemistry.[2][4] When coupled with a benzoic acid—a simple aromatic carboxylic acid known for its use as a precursor in the synthesis of many pharmaceuticals—the resulting scaffold, an imidazolyl benzoic acid, presents a bifunctional molecule with significant potential.[5][6]

Specifically, this compound combines the features of an N-methylated imidazole, which can enhance metabolic stability and modulate binding affinity, with an ortho-substituted benzoic acid, offering unique steric and electronic properties for molecular design. This guide serves as a technical resource for professionals engaged in the synthesis, evaluation, and application of this promising chemical entity.

Physicochemical and Structural Properties

The core structure of this compound consists of a benzoic acid ring substituted at the 2-position with a 1-methyl-1H-imidazol-2-yl group. This ortho-linkage may induce a twisted conformation between the two aromatic rings. The N-methylation of the imidazole ring prevents tautomerization and provides a fixed point for molecular interactions.

Table 2.1: Core Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Calculated |

| Molecular Weight | 216.24 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Appearance | White to off-white solid (Predicted) | --- |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Predicted |

| pKa | 3.5-4.5 (Carboxylic Acid), 6.5-7.0 (Imidazole) | Estimated |

Synthesis and Purification

A reliable method for synthesizing this compound can be achieved through a palladium-catalyzed Suzuki coupling reaction. This approach offers high yields and functional group tolerance. The proposed pathway involves the coupling of a commercially available boronic acid with a custom-synthesized halogenated precursor.

Causality of Experimental Design: The choice of a Suzuki coupling is deliberate. It is a powerful C-C bond-forming reaction that is well-suited for creating biaryl systems. The use of a palladium catalyst, such as Pd(PPh₃)₄, is standard for its high efficiency. A base, like sodium carbonate, is essential to activate the boronic acid for transmetalation to the palladium center. The solvent system (e.g., Dioxane/Water) is chosen to ensure the solubility of both organic and inorganic reagents.

Proposed Synthetic Workflow

The synthesis is a two-step process starting from 2-bromo-N-methyl-1H-imidazole, which is then coupled with (2-carboxyphenyl)boronic acid.

Caption: Proposed workflow for the synthesis and purification of the title compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask, add (2-carboxyphenyl)boronic acid (1.0 eq), 2-bromo-1-methyl-1H-imidazole (1.1 eq), and sodium carbonate (3.0 eq).

-

Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed 4:1 mixture of dioxane and water.

-

Reaction: Heat the mixture to reflux (approximately 90-100°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the organic solvent under reduced pressure.

-

Extraction: Add water to the residue and wash with ethyl acetate to remove non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Validation of the synthesized compound's identity and purity is critical. The following techniques and expected results provide a self-validating system for characterization.

Table 4.1: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (benzoic acid): Multiplets between 7.4-8.1 ppm. Imidazole protons: Singlets/doublets between 7.0-7.5 ppm. N-methyl group: A sharp singlet around 3.7-4.0 ppm. Carboxylic acid proton: A broad singlet >10 ppm (may not be observed). |

| ¹³C NMR | Carbonyl carbon: Signal around 165-170 ppm. Aromatic/imidazole carbons: Signals in the 115-145 ppm range. N-methyl carbon: Signal around 35-40 ppm. |

| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₂H₁₃N₂O₂⁺: 217.0977. [M-H]⁻ calculated for C₁₂H₁₁N₂O₂⁻: 215.0821. |

| FT-IR | Broad O-H stretch (carboxylic acid) from 2500-3300 cm⁻¹. C=O stretch (carboxylic acid) around 1700 cm⁻¹. C=N and C=C stretches (aromatic rings) from 1400-1600 cm⁻¹. |

Potential Applications and Research Directions

The structural motifs within this compound suggest its utility in several high-impact research areas.

-

Medicinal Chemistry: Imidazole derivatives are known to possess a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] This compound could serve as a key intermediate for synthesizing novel kinase inhibitors, where the benzoic acid can be converted to an amide to interact with the hinge region of a kinase, while the imidazole moiety can target other key residues. Recent studies have highlighted the potential of imidazole-based compounds in developing new anticancer agents.[1][4][7]

-

Materials Science: The presence of both a carboxylic acid and an imidazole nitrogen makes this molecule an excellent candidate as a linker for the synthesis of Metal-Organic Frameworks (MOFs).[8] MOFs are porous materials with applications in gas storage, catalysis, and chemical sensing. The specific geometry of this linker could lead to novel framework topologies with unique properties.

-

Supramolecular Chemistry: The molecule can participate in complex supramolecular assemblies through hydrogen bonding (via the carboxylic acid) and coordination (via the imidazole nitrogen).[7]

Future research should focus on the synthesis of a library of derivatives by modifying the benzoic acid and imidazole rings to explore structure-activity relationships (SAR) for various biological targets. Furthermore, its coordination chemistry with different metal ions should be investigated to create novel MOFs and coordination polymers.

Conclusion

This compound is a molecule with considerable untapped potential. Its synthesis is achievable through robust and scalable chemical methods like the Suzuki coupling. Its unique structural and electronic properties make it a valuable building block for drug development professionals and materials scientists. The technical information provided herein offers a solid foundation for researchers to synthesize, characterize, and explore the diverse applications of this versatile compound.

References

-

Journal of Medicinal and Chemical Sciences. (2023). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. [Link]

-

Preprints.org. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

-

ResearchGate. (2023). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. [Link]

-

MDPI. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Link]

-

PubChem. 4-(1h-Benzimidazol-2-yl)benzoic acid. [Link]

-

MDPI. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

-

Semantic Scholar. Development of drugs based on imidazole and benzimidazole bioactive heterocycles: recent advances and future directions. [Link]

-

Acros Pharmatech. 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid. [Link]

-

ResearchGate. Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and therapeutic potential of imidazole containing compounds. [Link]

-

ResearchGate. (2011). 4-(Imidazol-1-yl)benzoic acid. [Link]

-

Google Patents. EP3619199B1 - Preparation of 2-([1][9]triazol-2-yl)-benzoic acid derivatives.

-

International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigma-aldrich.cnreagent.com [sigma-aldrich.cnreagent.com]

An In-Depth Technical Guide to the Biological Activity of 2-(1-methyl-1H-imidazol-2-yl)benzoic Acid Derivatives

Foreword: Unveiling the Therapeutic Potential of a Promising Scaffold

To our fellow researchers, scientists, and drug development professionals, this guide delves into the largely unexplored yet promising chemical space of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid and its derivatives. While direct and extensive research on this specific scaffold is nascent, the foundational imidazole and benzimidazole cores are well-established pharmacophores, integral to a multitude of biologically active compounds.[1] This document serves as both a summary of the known biological activities of related structures and a forward-looking technical guide to unlock the potential of this specific derivative class. Our objective is to provide a scientifically grounded framework for its synthesis, biological evaluation, and future development, drawing upon the rich literature of its chemical relatives.

The this compound Scaffold: A Strategic Design

The core structure of this compound presents a unique combination of features that are highly attractive for medicinal chemistry. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a key component in many bioactive molecules and approved drugs.[2] Its ability to participate in hydrogen bonding and coordinate with metal ions allows for diverse interactions with biological targets. The benzoic acid moiety provides a handle for further derivatization and can influence the pharmacokinetic properties of the molecule. The methyl group on the imidazole nitrogen can enhance metabolic stability and modulate the electronic properties of the ring.

Synthetic Strategies: A Plausible Pathway to Novel Derivatives

A feasible synthetic route to the this compound core and its derivatives can be envisioned based on established methodologies for the synthesis of 2-aryl imidazoles and substituted benzoic acids. A potential synthetic scheme is outlined below.

Caption: A proposed synthetic route for this compound.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol is a proposed methodology and may require optimization.

-

Step 1: Condensation.

-

To a solution of methyl 2-formylbenzoate (1 equivalent) in a suitable solvent such as ethanol, add N-methylglycine ethyl ester (1.1 equivalents).

-

Add a catalytic amount of a dehydrating agent, for instance, p-toluenesulfonic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate.

-

-

Step 2: Cyclization and Oxidation.

-

Dissolve the crude intermediate in a high-boiling point solvent like glacial acetic acid.

-

Add an oxidizing agent, such as ammonium nitrate, in portions.

-

Heat the reaction mixture at 100-120 °C for 8-12 hours.

-

Cool the mixture and pour it into ice-water. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound methyl ester. Purify by column chromatography.

-

-

Step 3: Hydrolysis.

-

Dissolve the purified ester in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 2-4 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH of 6-7 to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain the final product, this compound.[3]

-

Potential Biological Activities: A Landscape of Therapeutic Opportunities

Based on the extensive literature on imidazole and benzimidazole derivatives, the this compound scaffold is predicted to exhibit a range of biological activities.

Anticancer Activity

Imidazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action.[4]

-

Kinase Inhibition: Many imidazole derivatives act as inhibitors of key kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR).[5] The imidazole moiety can interact with the ATP-binding pocket of these enzymes.

-

Tubulin Polymerization Inhibition: Certain 2-aryl imidazoles have been shown to target the colchicine binding site in tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]

-

Topoisomerase Inhibition: Some fused imidazole derivatives can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[6]

-

DNA Intercalation: The planar structure of the imidazole ring system allows some derivatives to intercalate between DNA base pairs, causing DNA damage and inducing apoptosis.[6]

Caption: A hypothetical signaling pathway for the anticancer activity of a this compound derivative via EGFR inhibition.

Antimicrobial Activity

The imidazole scaffold is a cornerstone of many antifungal and antibacterial agents.[7]

-

Antibacterial Mechanism: Imidazole derivatives can interfere with bacterial DNA replication, cell wall synthesis, and cell membrane integrity.[2] Nitroimidazole derivatives, for example, are known to be reduced within anaerobic bacteria to form radical anions that damage DNA.[8]

-

Antifungal Mechanism: A common mechanism of action for antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[9]

Structure-Activity Relationships (SAR): Guiding a Rational Design

While specific SAR data for this compound derivatives is unavailable, we can extrapolate from related compounds to propose key structural features that may influence biological activity.

-

Substitution on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring are expected to significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) can modulate the electronic properties and steric hindrance of the molecule, affecting its binding to biological targets.

-

Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or other functional groups to alter the compound's polarity, solubility, and ability to form hydrogen bonds. This can be a key strategy for improving pharmacokinetic properties.

-

Modifications of the Imidazole Ring: While the core 1-methyl-imidazole is defined, substitutions at the 4 and 5 positions of the imidazole ring could be explored to fine-tune activity and selectivity.

Key Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: A Comparative Landscape of Imidazole Derivatives

To provide context for the potential of this compound derivatives, the following table summarizes the reported IC50 values for various imidazole-based anticancer agents against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Substituted-2-aryl imidazoles | MDA-MB-468 | 0.08 - 1.0 | [4] |

| Purine derivatives (fused imidazole) | MDA-MB-231 | 1.22 - 2.29 | [4] |

| Imidazole-based EGFR inhibitor | A549 (lung) | 1.98 - 4.07 | [5] |

| Imidazole-2-thione derivative | MCF-7 (breast) | 1.5 - 3 times more active than doxorubicin | [6] |

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the extensive biological activities of related imidazole and benzimidazole derivatives, this class of compounds holds significant potential, particularly in the fields of oncology and infectious diseases.

Future research should focus on:

-

Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of this compound derivatives with diverse substitutions.

-

Systematic Biological Screening: Comprehensive screening of these derivatives against a panel of cancer cell lines and pathogenic microorganisms to identify lead compounds.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the biological activities of the most potent compounds.

-

In Vivo Efficacy and Safety: Evaluation of the in vivo efficacy and safety profiles of lead candidates in relevant animal models.

This technical guide provides a foundational roadmap for researchers to embark on the exploration of this exciting new chemical space. The insights and protocols herein are intended to accelerate the discovery and development of novel this compound derivatives with the potential to address unmet medical needs.

References

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6529.

- Ali, A., Muslim, M., Kamaal, S., Ahmed, A., Ahmad, M., Shahid, M., ... & Javed, S. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

- Kim, J. Y., Kim, J. H., Park, J. H., Lee, J. Y., & Kim, Y. C. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Bioorganic & Medicinal Chemistry, 54, 116568.